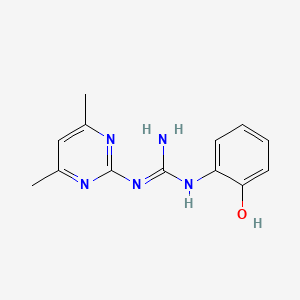

1-(4,6-dimethylpyrimidin-2-yl)-3-(2-hydroxyphenyl)guanidine

CAS No.: 354993-68-3

Cat. No.: VC7813680

Molecular Formula: C13H15N5O

Molecular Weight: 257.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 354993-68-3 |

|---|---|

| Molecular Formula | C13H15N5O |

| Molecular Weight | 257.29 g/mol |

| IUPAC Name | 2-(4,6-dimethylpyrimidin-2-yl)-1-(2-hydroxyphenyl)guanidine |

| Standard InChI | InChI=1S/C13H15N5O/c1-8-7-9(2)16-13(15-8)18-12(14)17-10-5-3-4-6-11(10)19/h3-7,19H,1-2H3,(H3,14,15,16,17,18) |

| Standard InChI Key | GSDHDYJUBPKASA-UHFFFAOYSA-N |

| Isomeric SMILES | CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=CC=C2O)C |

| SMILES | CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC=C2O)C |

| Canonical SMILES | CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC=C2O)C |

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 1-(4,6-dimethylpyrimidin-2-yl)-3-(2-hydroxyphenyl)guanidine comprises a pyrimidine ring substituted at the 2-position with a dimethylguanidine group and a 2-hydroxyphenyl substituent. Key physicochemical parameters are summarized below:

The hydroxyphenyl group introduces hydrogen-bonding capacity, potentially enhancing solubility and target binding compared to non-hydroxylated analogs . The pyrimidine core contributes to planar rigidity, a feature often associated with intercalation into biological macromolecules .

Synthetic Pathways

General Synthesis Strategy

The synthesis of guanidine-pyrimidine hybrids typically involves multi-step protocols:

-

Pyrimidine Ring Formation: Condensation of diketones (e.g., acetylacetone) with guanidine derivatives under acidic or basic conditions .

-

Methyl Substitution: Alkylation using methyl iodide or dimethyl sulfate to introduce methyl groups at the 4- and 6-positions.

-

Guanidine Coupling: Reaction of the pyrimidine intermediate with 2-aminophenol derivatives via nucleophilic substitution or palladium-catalyzed cross-coupling .

For example, a related compound, N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-hydroxyphenyl)guanidine, was synthesized using cyanamide and substituted anilines under reflux conditions. Purification often involves recrystallization from ethanol or chromatography .

Industrial Scalability

Large-scale production may employ continuous-flow reactors to optimize yield (typically 60–75%) and minimize byproducts. Solvent selection (e.g., DMF or THF) and temperature control (80–120°C) are critical for reproducibility .

Biological Activities and Mechanisms

Kinase Inhibition

Structurally related pyrimidines demonstrate dual inhibition of plasmodial kinases PfGSK3 and PfPK6 (IC₅₀ = 97–172 nM), suggesting potential antimalarial applications . The dimethylpyrimidine moiety likely occupies the ATP-binding pocket, while the guanidine group stabilizes interactions with catalytic lysine residues .

Antioxidant Properties

Hydroxyphenyl-containing guanidines scavenge free radicals (e.g., DPPH) with EC₅₀ values comparable to ascorbic acid . The ortho-hydroxyl group facilitates electron delocalization, enhancing radical stabilization .

Comparative Analysis with Analogous Compounds

The 2-hydroxyphenyl variant may exhibit superior solubility and target affinity compared to methoxy or alkyl-substituted analogs due to its hydrogen-bonding capacity .

Research Gaps and Future Directions

-

Pharmacokinetic Profiling: No data exist on absorption, distribution, or metabolism.

-

Target Identification: High-throughput screening against kinase libraries could elucidate precise molecular targets.

-

Toxicity Studies: Preliminary cytotoxicity assays in HepG2 cells are warranted given the irritant classification of analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume